molecular formula C20H27NO3 B2706567 N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline CAS No. 134627-68-2

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline

Cat. No.: B2706567
CAS No.: 134627-68-2
M. Wt: 329.44
InChI Key: MSNQJPLMSHUTIZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is a diarylmethylamine derivative featuring a central aniline core with N,N-diethyl substituents and a para-substituted benzyl group bearing a 2,4,6-trimethoxyphenyl moiety. The compound’s structure combines electron-donating methoxy groups with lipophilic diethyl groups, making it relevant for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-6-21(7-2)16-10-8-15(9-11-16)12-18-19(23-4)13-17(22-3)14-20(18)24-5/h8-11,13-14H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNQJPLMSHUTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC2=C(C=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline typically involves the reaction of 4-(2,4,6-trimethoxybenzyl)aniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones, oxidized aniline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is a chemical compound that has garnered attention for its potential applications in various scientific fields. This article will delve into its applications, particularly focusing on medicinal chemistry, material science, and environmental science.

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. Analogous compounds have shown significant growth inhibition against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells . This suggests that this compound may possess similar bioactivity and could be a candidate for further exploration in anticancer drug development.

Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects often involve modulation of apoptosis pathways and inhibition of cell proliferation. Research indicates that such compounds can induce cell cycle arrest and promote apoptosis in cancer cells, which is critical for developing effective cancer therapies .

Material Science Applications

Polymer Chemistry
this compound can serve as a precursor in the synthesis of polymeric materials. Its unique structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties. The incorporation of such aniline derivatives into polymer matrices can lead to materials with improved performance in applications such as coatings and adhesives .

Conductive Polymers
The compound's aniline structure is also significant in the field of conductive polymers. Conductive polymers are used in various electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of this compound into conductive polymer systems can enhance their electrical conductivity and stability under operational conditions .

Environmental Science Applications

Environmental Monitoring
Compounds like this compound can be utilized in environmental monitoring due to their chemical properties. They may serve as indicators for pollution levels in water bodies or soil samples. The detection of such organic compounds can provide insights into the extent of industrial contamination and the effectiveness of remediation efforts .

Biodegradation Studies
Understanding the biodegradation pathways of this compound is essential for assessing its environmental impact. Studies focusing on microbial degradation can reveal how this compound interacts with biological systems and its potential accumulation in ecosystems. This information is vital for developing strategies to mitigate any adverse effects associated with its use.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Aniline Nitrogen

  • N,N-Dimethyl Analog :
    N,N-Dimethyl-4-(phenyl(2,4,6-trimethoxyphenyl)methyl)aniline (1h) shares the 2,4,6-trimethoxyphenyl group but replaces diethyl with dimethyl groups on the nitrogen. This substitution reduces steric bulk and lipophilicity, resulting in a lower molecular weight (pink oil, 89% yield) compared to the diethyl analog .

Bridging Group Modifications

  • Methylene Bridge (Target Compound): The methylene (–CH₂–) bridge provides flexibility and stability. No direct crystallographic data are available, but similar diarylmethylamines exhibit weak hydrogen bonding and π-π interactions in crystal structures .
  • Imine (Schiff Base) Analogs: (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline features a rigid C=N bridge, forming a planar Schiff base. This structure facilitates intermolecular hydrogen bonds (e.g., N–H⋯O) and π-stacking, as observed in Hirshfeld surface analysis .
  • Amino Methyl Bridge: N,N-Diethyl-4-(((3,4,5-trimethoxybenzyl)amino)methyl)aniline introduces an additional NH group, enabling stronger hydrogen bonding and metal coordination, as seen in zinc complexes .

Aryl Substitution Patterns

  • 2,4,6-Trimethoxyphenyl (Target Compound) :
    The symmetric 2,4,6-trimethoxy substitution creates a sterically hindered, electron-rich aromatic system. This pattern is associated with herbicidal activity in related compounds (e.g., inhibition of barnyard grass and rape growth) .
  • 4-Methoxyphenyl: Simpler analogs such as (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline lack multiple methoxy groups, reducing steric hindrance and electron-donating effects .

Heterocyclic Modifications

  • Triazole-Containing Analogs :
    Compounds like 4-Methyl-N-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline incorporate a triazole ring, enhancing metabolic stability and enabling π-stacking interactions .
  • Thiadiazolo-Pyridazine Systems :
    4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) features a fused heterocyclic core, significantly altering electronic properties and redox behavior .

Herbicidal Activity

  • Analogs with 2,4,6-trimethoxyphenyl groups (e.g., R1 = 2,4,6-trimethoxyphenyl in ) exhibit moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). The target compound’s activity may align with these findings .

Crystallographic and Intermolecular Interactions

  • Schiff Base Analogs: (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline forms hydrogen bonds (N–H⋯O, C–H⋯π) and displays a distorted tetrahedral geometry around the imine nitrogen .
  • Zinc Complexes :
    Related ZnII complexes with N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline ligands show distorted tetrahedral coordination, with Zn–N bond lengths of ~2.0 Å .

Data Tables

Table 2: Key Crystallographic Parameters

Compound Bond Lengths (Å) Intermolecular Interactions Reference
(E)-Schiff Base (I) C–N: 1.28 N–H⋯O, C–H⋯π
ZnII Complex Zn–N: 2.00 π-π stacking, H-bonding

Biological Activity

N,N-Diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a diethylamino group and a trimethoxy-substituted phenyl ring. This structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets and leading to various biological effects. Specific pathways affected by this compound may include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in cancer progression.
  • Receptor Binding : It binds to specific receptors involved in cellular signaling pathways, potentially altering their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:

  • Cytotoxicity : The compound shows potent cytotoxic effects against various cancer cell lines. For example, it has been reported to have IC50 values in the range of 1.38 to 3.21 μM against HepG2 liver cancer cells .
Cell Line IC50 (μM) Reference
HepG21.38
HeLa0.70
K5620.75

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

  • Study on HepG2 Cells : A study assessed the apoptotic effects of the compound on HepG2 cells, revealing that it decreased mitochondrial membrane potential and increased levels of pro-apoptotic factors like p53 while reducing anti-apoptotic factors like Bcl-2 .
  • Enzyme Inhibition Studies : A series of experiments indicated that this compound effectively inhibits specific enzymes involved in tumor growth and angiogenesis .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in cancer pathways, providing insights into its potential as an anticancer agent.

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